Acetyl-ACTH (7-24) (human, bovine, rat)

Description

BenchChem offers high-quality Acetyl-ACTH (7-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (7-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

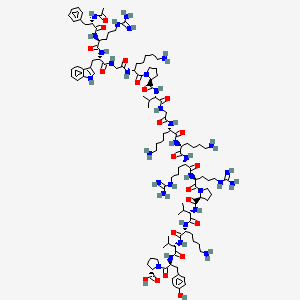

Molecular Formula |

C108H172N32O21 |

|---|---|

Molecular Weight |

2254.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C108H172N32O21/c1-62(2)87(136-97(152)82-39-25-53-138(82)102(157)77(35-12-9-18-46-109)127-86(144)60-123-90(145)80(58-68-59-122-71-31-14-13-30-70(68)71)133-94(149)76(37-23-51-120-107(115)116)130-96(151)79(125-65(7)141)56-66-28-10-8-11-29-66)99(154)124-61-85(143)126-72(32-15-19-47-110)91(146)128-73(33-16-20-48-111)92(147)129-75(36-22-50-119-106(113)114)93(148)132-78(38-24-52-121-108(117)118)103(158)139-54-26-40-83(139)98(153)137-89(64(5)6)100(155)131-74(34-17-21-49-112)95(150)135-88(63(3)4)101(156)134-81(57-67-42-44-69(142)45-43-67)104(159)140-55-27-41-84(140)105(160)161/h8,10-11,13-14,28-31,42-45,59,62-64,72-84,87-89,122,142H,9,12,15-27,32-41,46-58,60-61,109-112H2,1-7H3,(H,123,145)(H,124,154)(H,125,141)(H,126,143)(H,127,144)(H,128,146)(H,129,147)(H,130,151)(H,131,155)(H,132,148)(H,133,149)(H,134,156)(H,135,150)(H,136,152)(H,137,153)(H,160,161)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t72-,73-,74+,75-,76-,77+,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 |

InChI Key |

AWIBJLCTOIUJJU-GINNPSJWSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C |

sequence |

FRWGXPVGKKRRPVKVYP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acetyl-ACTH (7-24)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. The N-acetylated fragment of ACTH, Acetyl-ACTH (7-24), has been identified as an antagonist of the full-length ACTH peptide. This technical guide delineates the mechanism of action of Acetyl-ACTH (7-24), focusing on its interaction with the melanocortin 2 receptor (MC2R) and its subsequent effects on downstream signaling pathways. This document provides a comprehensive overview of the current understanding of Acetyl-ACTH (7-24), including quantitative data on its antagonistic activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling cascades.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is the principal agonist of the melanocortin 2 receptor (MC2R) located on the surface of adrenocortical cells.[1][2] The binding of ACTH to MC2R initiates a signaling cascade that is central to the regulation of steroidogenesis.[3] Various fragments of the ACTH molecule have been synthesized and studied to understand the structure-activity relationships and to develop potential therapeutic agents. Among these, N-terminal fragments have been of particular interest. Acetyl-ACTH (7-24) is one such fragment that has demonstrated antagonistic properties against the actions of full-length ACTH.[4] This guide provides a detailed exploration of the molecular mechanisms underlying the antagonistic action of Acetyl-ACTH (7-24).

Mechanism of Action: Competitive Antagonism at the MC2 Receptor

The primary mechanism of action of Acetyl-ACTH (7-24) is competitive antagonism at the MC2R. It competes with the endogenous agonist, ACTH, for binding to the receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to steroidogenesis.[1][4] The binding of ACTH to MC2R is a complex process that requires the presence of the melanocortin receptor accessory protein (MRAP), which is essential for the proper trafficking of the receptor to the cell surface and for ligand binding.[5][6] Acetyl-ACTH (7-24), by occupying the binding site on the MC2R-MRAP complex, prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling.

Signaling Pathway

The canonical signaling pathway initiated by ACTH binding to MC2R involves the activation of a heterotrimeric Gs protein.[7][8] This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, ultimately leading to the synthesis and release of corticosteroids, such as cortisol and aldosterone.[3][6]

Acetyl-ACTH (7-24) disrupts this pathway at its inception by blocking the initial binding of ACTH to MC2R. This competitive inhibition prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels, thereby attenuating the activation of PKA and the steroidogenic response.

Caption: Diagram of the ACTH signaling pathway and the antagonistic action of Acetyl-ACTH (7-24).

Quantitative Data

| Compound | Target | Assay Type | Value | Reference |

| ACTH (6-24) | MC2R | Competitive Inhibition of Steroidogenesis (Kd) | 13.4 nM (vs ACTH 1-39) | [MedChemExpress] |

| ACTH (6-24) | MC2R | Competitive Inhibition of Steroidogenesis (Kd) | 3.4 nM (vs ACTH 5-24) | [MedChemExpress] |

| CRN04894 (non-peptide) | Human MC2R | Functional Antagonism (KB) | 0.34 nM | [Crinetics] |

| CRN04894 (non-peptide) | Rat MC2R | Functional Antagonism (KB) | 0.23 nM | [Crinetics] |

Experimental Protocols

The following protocols are representative of the methods used to characterize the antagonistic activity of Acetyl-ACTH (7-24) and similar compounds.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., Acetyl-ACTH (7-24)) to the MC2R by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells expressing the human MC2R and MRAP (e.g., CHO-K1 or HEK293 cells)

-

Radiolabeled ACTH (e.g., [125I]-ACTH)

-

Unlabeled ACTH (for standard curve)

-

Acetyl-ACTH (7-24)

-

Binding buffer (e.g., DMEM with 0.1% BSA and protease inhibitors)

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Culture MC2R/MRAP-expressing cells to confluency in 96-well plates.

-

Prepare serial dilutions of Acetyl-ACTH (7-24) and unlabeled ACTH in binding buffer.

-

Wash the cells with binding buffer.

-

Add a fixed concentration of [125I]-ACTH to each well, along with varying concentrations of either unlabeled ACTH or Acetyl-ACTH (7-24).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.

-

Terminate the binding reaction by rapidly washing the cells with ice-cold binding buffer.

-

Lyse the cells and transfer the lysate to glass fiber filters using a filtration apparatus.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki value for Acetyl-ACTH (7-24).

Caption: A simplified workflow for a competitive radioligand binding assay.

Inhibition of ACTH-Stimulated Corticosterone Release

This assay measures the ability of Acetyl-ACTH (7-24) to inhibit the primary physiological response to ACTH in adrenal cells.

Materials:

-

Primary adrenal cells or an adrenal cell line (e.g., Y-1 or H295R)

-

Cell culture medium

-

ACTH (1-39)

-

Acetyl-ACTH (7-24)

-

Corticosterone ELISA kit

-

24-well cell culture plates

Procedure:

-

Plate adrenal cells in 24-well plates and allow them to adhere and grow.

-

Pre-incubate the cells with varying concentrations of Acetyl-ACTH (7-24) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of ACTH (1-39) (e.g., a concentration that elicits a submaximal response).

-

Incubate for a further period (e.g., 2 hours) to allow for corticosterone production and release.

-

Collect the cell culture supernatant.

-

Measure the concentration of corticosterone in the supernatant using a corticosterone ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 value for Acetyl-ACTH (7-24) in inhibiting ACTH-stimulated corticosterone release.

Caption: A simplified workflow for an in vitro steroidogenesis inhibition assay.

Conclusion

Acetyl-ACTH (7-24) functions as a competitive antagonist at the melanocortin 2 receptor, effectively inhibiting the canonical ACTH signaling pathway and subsequent steroidogenesis. Its mechanism of action provides a valuable tool for researchers studying the intricacies of the HPA axis and offers a potential scaffold for the development of novel therapeutic agents for conditions characterized by excessive ACTH activity. Further research is warranted to precisely quantify its binding affinity and to fully elucidate its pharmacological profile in vivo. The experimental protocols and signaling pathway diagrams provided in this guide serve as a comprehensive resource for professionals in the fields of endocrinology, pharmacology, and drug development.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medlineplus.gov [medlineplus.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ACTH receptor - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]

Unveiling the In-Depth Biological Role of Acetyl-ACTH (7-24): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological function of Acetyl-ACTH (7-24), a significant fragment of the adrenocorticotropic hormone (ACTH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's mechanism of action, supported by available data, experimental methodologies, and visual representations of its signaling pathways.

Core Biological Function: Antagonism of Adrenocortical Steroidogenesis

Acetyl-ACTH (7-24) is primarily recognized for its inhibitory role in the adrenal cortex. It markedly decreases the ACTH-stimulated release of key steroid hormones, namely corticosterone and aldosterone.[1][2] This positions the peptide as a potential tool for modulating adrenocortical activity and a subject of interest in the study of adrenal physiology and related pathologies.

Mechanism of Action: Competitive Antagonism at the Melanocortin 2 Receptor (MC2R)

The primary mechanism underlying the inhibitory function of Acetyl-ACTH (7-24) is believed to be competitive antagonism at the melanocortin 2 receptor (MC2R). The MC2R is the specific receptor for ACTH in the adrenal cortex, and its activation is the initial step in the signaling cascade that leads to steroidogenesis.

By binding to the MC2R without eliciting a downstream signal, Acetyl-ACTH (7-24) competitively blocks the binding of full-length, active ACTH. This prevents the activation of the receptor and the subsequent intracellular signaling events necessary for the synthesis and release of corticosterone and aldosterone. This antagonistic action directly impacts the production of cyclic AMP (cAMP), a critical second messenger in the ACTH signaling pathway.

Evidence for this mechanism is supported by studies on the closely related, non-acetylated fragment, ACTH (6-24). This peptide has been demonstrated to be a competitive inhibitor of steroidogenesis induced by ACTH (1-39) and ACTH (5-24), and it effectively inhibits both corticosterone production and cAMP accumulation.[1] Given the structural similarity, a comparable mechanism of action is strongly inferred for Acetyl-ACTH (7-24).

Quantitative Data on Bioactivity

| Compound | Action | Target | Kd (nM) | Reference |

| ACTH (6-24) | Competitive Inhibitor | ACTH (1-39)-induced steroidogenesis | 13.4 | [1] |

| ACTH (6-24) | Competitive Inhibitor | ACTH (5-24)-induced steroidogenesis | 3.4 | [1] |

Table 1: Quantitative data for the bioactivity of the related ACTH fragment, ACTH (6-24).

Signaling Pathways

The signaling pathway of ACTH in the adrenal cortex is well-established. Acetyl-ACTH (7-24) is understood to interfere with the initial step of this cascade.

Standard ACTH Signaling Pathway

Inhibitory Action of Acetyl-ACTH (7-24)

Experimental Protocols

The following outlines a general experimental workflow for characterizing the inhibitory activity of Acetyl-ACTH (7-24) on ACTH-stimulated steroidogenesis in vitro. This protocol is based on established methods for assessing adrenal cell function.

In Vitro Inhibition of Steroidogenesis Assay

Objective: To determine the dose-dependent inhibitory effect of Acetyl-ACTH (7-24) on ACTH-induced corticosterone and/or aldosterone production in isolated adrenal cells.

Materials:

-

Primary adrenal cells (e.g., from rat or bovine) or a suitable adrenal cell line (e.g., Y1).

-

Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and antibiotics.

-

ACTH (1-24) or (1-39) standard.

-

Acetyl-ACTH (7-24).

-

Phosphate-buffered saline (PBS).

-

Corticosterone and/or aldosterone ELISA kit or LC-MS/MS for steroid quantification.

-

cAMP assay kit.

-

Multi-well cell culture plates.

-

Standard laboratory equipment (incubator, centrifuge, etc.).

Experimental Workflow Diagram:

Detailed Method:

-

Cell Preparation:

-

Isolate adrenal cells from the chosen species following established protocols, or plate an adrenal cell line in 24- or 48-well plates.

-

Allow cells to adhere and reach approximately 80% confluency.

-

Prior to the experiment, cells may be serum-starved for a period (e.g., 12-24 hours) to reduce basal steroidogenesis.

-

-

Treatment:

-

Prepare a dilution series of Acetyl-ACTH (7-24) in serum-free medium.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the different concentrations of Acetyl-ACTH (7-24) to the respective wells and pre-incubate for a short period (e.g., 30 minutes).

-

Prepare a solution of ACTH at a concentration known to elicit a sub-maximal steroidogenic response (e.g., the EC50 concentration).

-

Add the ACTH solution to all wells except for the negative control wells.

-

Include appropriate controls: a negative control (medium only), a positive control (ACTH only), and vehicle controls for both peptides.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 2-4 hours).

-

-

Analysis:

-

Following incubation, carefully collect the cell culture supernatant for steroid quantification.

-

For intracellular cAMP measurement, remove any remaining supernatant, and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Quantify the concentration of corticosterone and/or aldosterone in the collected supernatant using a specific ELISA kit or by LC-MS/MS for higher sensitivity and specificity.

-

Measure the intracellular cAMP levels in the cell lysates using a competitive immunoassay or other suitable method.

-

-

Data Interpretation:

-

Plot the steroid concentration and cAMP levels against the logarithm of the Acetyl-ACTH (7-24) concentration.

-

Perform a non-linear regression analysis to fit a dose-response curve.

-

From the curve, determine the IC50 value of Acetyl-ACTH (7-24), which represents the concentration of the peptide that inhibits 50% of the maximal ACTH-stimulated response.

-

Conclusion and Future Directions

Acetyl-ACTH (7-24) serves as a valuable research tool for investigating the intricacies of adrenal steroidogenesis and the function of the melanocortin 2 receptor. Its inhibitory properties make it a model compound for the study of ACTH antagonism. Future research should focus on obtaining precise quantitative data on its binding affinity and inhibitory potency. Furthermore, in vivo studies could elucidate its physiological effects and potential therapeutic applications in conditions characterized by excessive ACTH activity. The development of more potent and specific small-molecule antagonists of the MC2R remains an active area of research, with the potential to offer novel treatment strategies for a range of endocrine disorders.

References

An In-Depth Technical Guide to the Acetyl-ACTH(7-24) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily mediating its effects through the melanocortin-2 receptor (MC2R). While full-length ACTH acts as a potent agonist, specific fragments of this peptide have been shown to exhibit antagonistic properties. This technical guide provides a comprehensive overview of the signaling pathway of Acetyl-ACTH(7-24), a fragment of ACTH that functions as an antagonist of ACTH-mediated signaling. This document details its mechanism of action, summarizes available quantitative data, provides illustrative experimental protocols, and visualizes the key pathways and workflows. The information presented is intended to support research, scientific discovery, and drug development efforts focused on the modulation of the HPA axis.

Introduction to ACTH and the Melanocortin System

The melanocortin system comprises a family of peptide hormones derived from the precursor protein pro-opiomelanocortin (POMC), and their corresponding G protein-coupled receptors (GPCRs), the melanocortin receptors (MC1R-MC5R). Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a key component of this system and the primary ligand for the melanocortin-2 receptor (MC2R), which is predominantly expressed in the adrenal cortex.[1][2] The interaction between ACTH and MC2R is critical for stimulating the synthesis and release of glucocorticoids, such as cortisol and corticosterone.[3]

The signaling cascade initiated by ACTH binding to MC2R is primarily mediated through the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, ultimately resulting in the transcription of steroidogenic genes and the production of steroid hormones.[5]

Acetyl-ACTH(7-24): An Antagonist of the ACTH Signaling Pathway

While the full-length ACTH peptide is a potent agonist at the MC2R, various fragments of ACTH have been investigated for their potential to act as antagonists. Acetyl-ACTH(7-24) is one such fragment that has been identified as an inhibitor of ACTH-induced steroidogenesis.[6]

Mechanism of Action

Acetyl-ACTH(7-24) is believed to act as a competitive antagonist at the MC2R. By binding to the receptor, it prevents the binding of the endogenous agonist, ACTH, thereby inhibiting the downstream signaling cascade that leads to steroid production. Research has indicated that the dimeric form of ACTH(7-24) is a particularly potent antagonist, suggesting that receptor cross-linking and subsequent down-regulation may be a key aspect of its inhibitory mechanism.[7] This blockade of ACTH binding prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels, which is the critical step for initiating the steroidogenic response.[5]

Quantitative Data

Precise quantitative data for the monomeric form of Acetyl-ACTH(7-24) is limited in publicly available literature. However, studies on the closely related dimeric conjugate of ACTH(7-24) provide valuable insights into its antagonistic potency.

| Compound | Target | Assay Type | Effect | Concentration | Percent Inhibition | Reference |

| Dimeric ACTH(7-24) | Frog Adrenal Slices | Steroidogenesis Assay | Inhibition of ACTH-evoked corticosterone release | 10-6 M | 72% | [7] |

| Dimeric ACTH(7-24) | Frog Adrenal Slices | Steroidogenesis Assay | Inhibition of ACTH-evoked aldosterone release | 10-6 M | 80% | [7] |

Note: Further studies are required to determine the precise binding affinity (Ki/Kd) and IC50 values for Acetyl-ACTH(7-24) at the human MC2R.

Signaling Pathway and Experimental Workflow Diagrams

ACTH Agonist Signaling Pathway

Caption: Agonist (ACTH) signaling pathway at the MC2R.

Acetyl-ACTH(7-24) Antagonist Action

Caption: Antagonistic action of Acetyl-ACTH(7-24) at the MC2R.

Experimental Workflow for Characterizing Antagonist Activity

Caption: Experimental workflows for antagonist characterization.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antagonistic activity of compounds like Acetyl-ACTH(7-24).

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of Acetyl-ACTH(7-24) for the MC2R.

Materials:

-

Cell membranes from a cell line overexpressing human MC2R and its accessory protein, MRAP.

-

Radiolabeled ACTH (e.g., [125I]-ACTH(1-39)).

-

Acetyl-ACTH(7-24) of high purity.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Acetyl-ACTH(7-24) in binding buffer.

-

In a microplate, combine the cell membranes, a fixed concentration of radiolabeled ACTH, and the various concentrations of Acetyl-ACTH(7-24). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ACTH).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional antagonism of Acetyl-ACTH(7-24) by measuring its effect on ACTH-induced cAMP production (IC50).

Materials:

-

Adrenal cell line (e.g., Y1) or a cell line stably expressing MC2R and MRAP.

-

Cell culture medium.

-

Acetyl-ACTH(7-24).

-

ACTH(1-39).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of Acetyl-ACTH(7-24) in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of ACTH (typically the EC80) for a defined time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of Acetyl-ACTH(7-24) and use non-linear regression to determine the IC50 value.

Steroidogenesis Assay

Objective: To measure the inhibitory effect of Acetyl-ACTH(7-24) on ACTH-stimulated corticosterone and/or aldosterone production (IC50).

Materials:

-

Primary adrenal cells or adrenal tissue slices.

-

Appropriate cell/tissue culture medium.

-

Acetyl-ACTH(7-24).

-

ACTH(1-39).

-

ELISA or LC-MS/MS for steroid quantification.

Procedure:

-

Isolate and culture primary adrenal cells or prepare adrenal tissue slices.

-

Pre-treat the cells/tissue with a range of concentrations of Acetyl-ACTH(7-24) for a specified duration.

-

Stimulate the cells/tissue with a sub-maximal concentration of ACTH(1-39).

-

Incubate for a period sufficient to allow for steroid production (e.g., 2-4 hours).

-

Collect the supernatant.

-

Quantify the concentration of corticosterone and/or aldosterone in the supernatant using a specific and validated method like ELISA or LC-MS/MS.

-

Generate a dose-response curve by plotting the steroid concentration against the log concentration of Acetyl-ACTH(7-24) to determine the IC50 value.

Conclusion

Acetyl-ACTH(7-24), particularly in its dimeric form, represents a valuable tool for probing the function of the melanocortin-2 receptor and for investigating the physiological consequences of blocking the ACTH signaling pathway. Its ability to competitively antagonize ACTH-induced steroidogenesis highlights its potential as a lead compound for the development of novel therapeutics for conditions characterized by excessive ACTH activity. This guide provides a foundational understanding of the Acetyl-ACTH(7-24) signaling pathway and offers a framework for its further investigation and characterization. Future research should focus on obtaining more precise quantitative data on its interaction with the human MC2R and elucidating the full spectrum of its pharmacological effects.

References

- 1. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]

- 3. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetyl-ACTH (7-24) in Adrenal Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Acetyl-ACTH (7-24), a fragment of the adrenocorticotropic hormone (ACTH), in adrenal steroidogenesis. Emerging evidence indicates that Acetyl-ACTH (7-24) acts as an antagonist to ACTH, thereby inhibiting the production of key steroid hormones such as cortisol and aldosterone. This guide synthesizes the current understanding of its mechanism of action, details relevant experimental protocols, and presents available data on its inhibitory effects. The information contained herein is intended to support further research into the therapeutic potential of MC2R antagonists in disorders characterized by excessive steroid production.

Introduction

Adrenal steroidogenesis is a tightly regulated process essential for maintaining homeostasis. The primary stimulator of glucocorticoid and, to some extent, mineralocorticoid synthesis is the pituitary-derived hormone ACTH. ACTH binds to the melanocortin 2 receptor (MC2R) on adrenal cortical cells, initiating a signaling cascade that leads to the synthesis and release of steroid hormones.[1][2] Dysregulation of this pathway can lead to various pathological conditions, including Cushing's syndrome and congenital adrenal hyperplasia.

Recent research has focused on identifying antagonists of the MC2R as potential therapeutic agents. Among the candidates is Acetyl-ACTH (7-24), a synthetic peptide fragment of ACTH. This document explores the scientific basis for the role of Acetyl-ACTH (7-24) as an inhibitor of adrenal steroidogenesis.

Mechanism of Action: Competitive Antagonism at the MC2 Receptor

Acetyl-ACTH (7-24) is understood to exert its inhibitory effect on adrenal steroidogenesis through competitive antagonism of the MC2R.[3][4] This mechanism involves the binding of Acetyl-ACTH (7-24) to the MC2R without initiating the downstream signaling cascade that is normally triggered by the full-length ACTH molecule. By occupying the receptor's binding site, Acetyl-ACTH (7-24) prevents the binding of endogenous ACTH, thereby blocking the stimulation of steroid synthesis.

The established signaling pathway for ACTH is initiated by its binding to the MC2R, a G-protein coupled receptor. This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, ultimately leading to the mobilization of cholesterol and the increased expression and activity of steroidogenic enzymes.[1] Acetyl-ACTH (7-24), by blocking the initial binding of ACTH, effectively prevents the initiation of this entire cascade.

Signaling Pathways

The signaling pathways involved in adrenal steroidogenesis and the inhibitory action of Acetyl-ACTH (7-24) are depicted below.

ACTH-Stimulated Steroidogenesis Signaling Pathway

Inhibition of ACTH Signaling by Acetyl-ACTH (7-24)

Quantitative Data

While specific dose-response studies detailing the IC50 or Ki of Acetyl-ACTH (7-24) are not available in the reviewed literature, reports consistently indicate that it causes a "marked decrease" in ACTH-evoked corticosterone and aldosterone release.[3][4] For a quantitative reference, studies on the similar fragment ACTH (6-24) have reported dissociation constants (Kd) for the inhibition of ACTH-induced steroidogenesis, providing an indication of the potential potency of such fragments.

| Compound | Action | Target | Kd (nM) | Reference |

| ACTH (6-24) | Competitive Inhibitor | ACTH (1-39)-induced steroidogenesis | 13.4 | [3][4] |

| ACTH (6-24) | Competitive Inhibitor | ACTH (5-24)-induced steroidogenesis | 3.4 | [3][4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to studying the effects of Acetyl-ACTH (7-24) on adrenal steroidogenesis.

Adrenal Cell Culture

A representative protocol for the culture of primary adrenal cells or the H295R human adrenocortical carcinoma cell line is as follows.[6]

Materials:

-

Adrenal tissue or H295R cells

-

DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, transferrin, and selenium (ITS)

-

Collagenase type II

-

DNase I

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Primary Cell Isolation (if applicable): Mince adrenal tissue and digest with collagenase and DNase I to obtain a single-cell suspension.

-

Cell Seeding: Plate the isolated primary cells or H295R cells in culture flasks or multi-well plates at a desired density.

-

Cell Culture: Maintain the cells in DMEM/F12 medium with supplements in a humidified incubator at 37°C and 5% CO2.

-

Subculturing: Passage the cells upon reaching 80-90% confluency.

In Vitro Steroidogenesis Assay

This assay is designed to measure the effect of Acetyl-ACTH (7-24) on ACTH-stimulated steroid production.

Materials:

-

Cultured adrenal cells (primary or H295R)

-

Serum-free DMEM/F12 medium

-

ACTH (1-24) or (1-39)

-

Acetyl-ACTH (7-24)

-

Multi-well culture plates

Procedure:

-

Cell Plating: Seed adrenal cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Serum Starvation: Prior to the experiment, incubate the cells in serum-free medium for a defined period (e.g., 24 hours) to reduce basal steroidogenesis.

-

Treatment:

-

Control Group: Treat cells with serum-free medium alone.

-

ACTH Stimulation Group: Treat cells with a known concentration of ACTH.

-

Inhibition Group: Pre-incubate cells with varying concentrations of Acetyl-ACTH (7-24) for a specific duration (e.g., 30-60 minutes) before adding a fixed concentration of ACTH.

-

-

Incubation: Incubate the plates for a set time (e.g., 2-24 hours) at 37°C.

-

Sample Collection: Collect the cell culture supernatant for steroid hormone analysis.

Measurement of Steroid Hormones

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroid hormones simultaneously.

General LC-MS/MS Protocol:

-

Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the cell culture supernatant to concentrate the steroids and remove interfering substances.

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and methanol or acetonitrile) to separate the different steroid hormones.

-

Mass Spectrometric Detection: Ionize the eluted steroids using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Detect and quantify the specific parent and daughter ions for each steroid of interest using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of steroid standards to quantify the hormone levels in the samples.

cAMP Measurement Assay

To confirm that Acetyl-ACTH (7-24) inhibits the ACTH signaling pathway at the receptor level, a cAMP assay can be performed.

Protocol (using a competitive binding assay kit):

-

Cell Treatment: Treat cultured adrenal cells with ACTH in the presence and absence of Acetyl-ACTH (7-24) for a short duration (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Assay Performance: Follow the manufacturer's instructions for the competitive binding assay, which typically involves the competition between cAMP in the sample and a labeled cAMP tracer for binding to a specific antibody.

-

Detection: Measure the signal (e.g., radioactivity, fluorescence, or luminescence) to determine the concentration of cAMP in the samples. A decrease in ACTH-stimulated cAMP levels in the presence of Acetyl-ACTH (7-24) would confirm its antagonistic activity at the MC2R.

Conclusion and Future Directions

The available evidence strongly suggests that Acetyl-ACTH (7-24) functions as a competitive antagonist of the melanocortin 2 receptor, leading to a reduction in ACTH-stimulated adrenal steroidogenesis. This positions Acetyl-ACTH (7-24) and similar peptide fragments as valuable research tools and potential starting points for the development of novel therapeutics for conditions driven by excessive ACTH.

Future research should focus on obtaining precise quantitative data on the inhibitory potency (IC50, Ki) of Acetyl-ACTH (7-24) and its derivatives. Furthermore, detailed structure-activity relationship studies could lead to the design of more potent and specific small molecule or peptide-based MC2R antagonists with improved pharmacokinetic properties suitable for clinical development. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]

- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

Acetyl-ACTH (7-24): A Competitive Antagonist of the Adrenocorticotropic Hormone Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-ACTH (7-24) as a competitive antagonist of the Adrenocorticotropic Hormone (ACTH) receptor, the melanocortin-2 receptor (MC2R). Adrenocorticotropic hormone is a critical pituitary hormone that stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[1] The dysregulation of ACTH signaling is implicated in various pathological conditions, including Cushing's disease and congenital adrenal hyperplasia, making the development of effective ACTH antagonists a significant therapeutic goal.[1][2] This document details the mechanism of action of Acetyl-ACTH (7-24), presents available quantitative data on its antagonistic activity in comparison to other ACTH fragments, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to ACTH and its Receptor

ACTH, a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is the primary physiological ligand for the MC2R, a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[3][4] The interaction between ACTH and MC2R is crucial for adrenal steroidogenesis.[1] The N-terminal region of ACTH, specifically the sequence His-Phe-Arg-Trp (residues 6-9), is considered the "message" sequence essential for receptor activation, while other regions contribute to binding affinity and specificity.[4] Upon binding to MC2R, ACTH initiates a signaling cascade that leads to the synthesis and release of corticosteroids.[5]

Acetyl-ACTH (7-24) as a Competitive Antagonist

Acetyl-ACTH (7-24) is a fragment of the native ACTH peptide. It is recognized as a competitive antagonist of ACTH action.[6][7] Studies have indicated that Acetyl-ACTH (7-24) causes a significant decrease in ACTH-stimulated corticosterone and aldosterone release.[6][7] Furthermore, dimeric forms of ACTH (7-24) have been described as potent antagonists. The antagonistic activity of Acetyl-ACTH (7-24) and similar fragments is attributed to their ability to bind to the MC2R without eliciting the conformational changes necessary for receptor activation, thereby competitively inhibiting the binding of endogenous ACTH.

Quantitative Data on ACTH Fragment Antagonism

| Peptide Fragment | Receptor Interaction | Quantitative Data | Reference(s) |

| ACTH (1-39) | Full Agonist | - | [6] |

| ACTH (1-24) | Full Agonist | EC50 of 0.65 nM for human MC4R activation | [6] |

| ACTH (6-24) | Competitive Inhibitor | Kd: 13.4 nM (vs ACTH 1-39) and 3.4 nM (vs ACTH 5-24) | [6] |

| ACTH (11-24) | Antagonist | - | [6] |

| Acetyl-ACTH (7-24) | Competitive Antagonist | Causes a marked decrease of ACTH-evoked corticosterone and aldosterone release. | [6][] |

Mechanism of Action: Competitive Inhibition of the ACTH Signaling Pathway

The primary mechanism of action for Acetyl-ACTH (7-24) is competitive antagonism at the MC2R. By binding to the receptor, it physically blocks the binding of the full-length, biologically active ACTH. This inhibition prevents the initiation of the downstream signaling cascade.

The canonical ACTH signaling pathway proceeds as follows:

-

ACTH Binding: ACTH binds to the MC2R on the surface of adrenocortical cells.[5]

-

G Protein Activation: This binding event induces a conformational change in the MC2R, leading to the activation of the associated heterotrimeric Gs protein.[5]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Steroidogenesis: PKA then phosphorylates a variety of downstream targets, including transcription factors and enzymes involved in the steroidogenic pathway, ultimately leading to the synthesis and secretion of corticosteroids.

Acetyl-ACTH (7-24) interrupts this pathway at the very first step by competing with ACTH for binding to the MC2R.

Figure 1: ACTH signaling pathway and inhibition by Acetyl-ACTH (7-24).

Experimental Protocols for Characterization

The characterization of Acetyl-ACTH (7-24) as a competitive antagonist involves a series of in vitro assays to determine its binding affinity, its effect on ACTH-induced signaling, and its functional impact on steroidogenesis.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of Acetyl-ACTH (7-24) for the MC2R by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing human MC2R.

-

Radiolabeled ACTH (e.g., [125I]-ACTH).

-

Unlabeled ACTH (for standard curve and non-specific binding).

-

Acetyl-ACTH (7-24).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the radiolabeled ACTH at a concentration near its Kd.

-

Competition: Add increasing concentrations of unlabeled Acetyl-ACTH (7-24) to the experimental wells. For control wells, add buffer only (total binding) or a high concentration of unlabeled ACTH (non-specific binding).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Acetyl-ACTH (7-24) concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Steroidogenesis Assay

This functional assay measures the ability of Acetyl-ACTH (7-24) to inhibit ACTH-induced corticosteroid production in adrenal cells.

Materials:

-

Adrenal cell line (e.g., human NCI-H295R or mouse Y-1 cells).

-

Cell culture medium and supplements.

-

ACTH (1-39).

-

Acetyl-ACTH (7-24).

-

Assay buffer or medium.

-

ELISA kit for corticosterone or cortisol measurement.

Procedure:

-

Cell Culture: Culture the adrenal cells to near confluency in appropriate culture plates.

-

Pre-incubation with Antagonist: Replace the culture medium with fresh medium containing increasing concentrations of Acetyl-ACTH (7-24). Incubate for a defined period (e.g., 30-60 minutes).

-

Stimulation with Agonist: Add a fixed, sub-maximal concentration of ACTH to the wells and incubate for a further period to allow for steroid production (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Steroid Quantification: Measure the concentration of corticosterone or cortisol in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the corticosteroid concentration against the logarithm of the Acetyl-ACTH (7-24) concentration. Determine the IC50 value for the inhibition of ACTH-stimulated steroidogenesis.

cAMP Accumulation Assay

This assay directly measures the effect of Acetyl-ACTH (7-24) on the second messenger, cAMP, produced in response to ACTH stimulation.

Materials:

-

Adrenal cell line expressing MC2R.

-

Cell culture medium.

-

ACTH (1-39).

-

Acetyl-ACTH (7-24).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Replace the medium with assay buffer containing a phosphodiesterase inhibitor and increasing concentrations of Acetyl-ACTH (7-24). Incubate for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of ACTH to the wells and incubate for a specific time to allow for cAMP accumulation (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Acetyl-ACTH (7-24) concentration to determine the IC50 for the inhibition of cAMP production.

Figure 2: Experimental workflow for characterizing Acetyl-ACTH (7-24).

Conclusion

Acetyl-ACTH (7-24) represents a valuable research tool for studying the physiological and pathophysiological roles of the ACTH-MC2R signaling axis. Its mechanism as a competitive antagonist has been established, and while further quantitative characterization is warranted, its ability to inhibit ACTH-induced steroidogenesis is clear. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of Acetyl-ACTH (7-24) and other potential MC2R antagonists. Such research is critical for the development of novel therapeutics for ACTH-dependent disorders.

References

- 1. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]

- 2. crinetics.com [crinetics.com]

- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and History of Acetyl-ACTH (7-24): An Inhibitory Fragment of a Key Stress Hormone

For Immediate Release

A significant milestone in the understanding of the hormonal regulation of stress response was the discovery and characterization of Acetyl-ACTH (7-24), a synthetic fragment of the full-length Adrenocorticotropic Hormone (ACTH). This peptide has been instrumental in elucidating the structure-function relationships of ACTH and has emerged as a valuable tool for researchers in endocrinology and drug development. Acetyl-ACTH (7-24) acts as a competitive antagonist of the melanocortin 2 receptor (MC2R), effectively inhibiting the production of corticosteroids such as corticosterone and aldosterone.

The journey to the discovery of Acetyl-ACTH (7-24) is rooted in the pioneering work on the synthesis and biological activity of ACTH and its various fragments, which began in earnest in the 1960s and 1970s. Following the successful synthesis of the full ACTH molecule by researchers such as Schwyzer and Sieber, a systematic investigation into which parts of the 39-amino-acid peptide were responsible for its biological effects commenced.

A pivotal concept that emerged from these studies was the "message-address" hypothesis, primarily attributed to the work of Schwyzer. This model proposed that a specific, short sequence of amino acids within the ACTH molecule—the "message" sequence—is responsible for activating the MC2R, while other parts of the peptide—the "address" sequence—are crucial for binding to the receptor and ensuring specificity. The N-terminal region of ACTH was identified as the critical "message" sequence.

This understanding led to the logical next step: the synthesis and testing of ACTH fragments that lacked this N-terminal "message." The hypothesis was that such fragments might still bind to the receptor but would fail to activate it, thereby acting as antagonists. Research in this area led to the identification of several ACTH fragments with inhibitory properties. Notably, studies revealed that dimers of ACTH (7-24) were potent antagonists of ACTH-induced steroidogenesis.

While much of the early focus was on non-acetylated fragments and their dimers, the investigation of modified fragments, including N-terminal acetylation, was a natural progression in the field of peptide chemistry to enhance stability and modulate activity. Acetyl-ACTH (7-24) was found to be an effective antagonist, causing a marked decrease in ACTH-evoked corticosterone and aldosterone release.[1] This inhibitory action is a direct result of its ability to competitively block the binding of full-length ACTH to the MC2R in the adrenal cortex.

The primary mechanism of action of Acetyl-ACTH (7-24) is its competitive antagonism at the MC2R, a G-protein coupled receptor. By occupying the receptor binding site without initiating the conformational changes necessary for signal transduction, it prevents the activation of adenylyl cyclase. This, in turn, blocks the downstream signaling cascade that leads to the synthesis and release of corticosteroids.

Quantitative Data on Biological Activity

The inhibitory potency of Acetyl-ACTH (7-24) and related fragments has been quantified in various studies. The following table summarizes key findings on the antagonist activity of ACTH fragments, providing a comparative overview of their efficacy.

| Peptide Fragment | Species/Cell Line | Bioassay | Agonist | Antagonist Potency (IC50/Ki) | Reference |

| ACTH (6-24) | Human | Inhibition of steroidogenesis induced by ACTH (1-39) | No | Kd: 13.4 nM | [1] |

| ACTH (6-24) | Human | Inhibition of steroidogenesis induced by ACTH (5-24) | No | Kd: 3.4 nM | [1] |

| Dimer of ACTH (7-24) | Frog adrenal slices | Inhibition of ACTH-evoked corticosterone and aldosterone release | No | Marked decrease at 10⁻⁶ M |

Note: Specific IC50 or Ki values for the monomeric Acetyl-ACTH (7-24) are not consistently reported in publicly available literature, with much of the quantitative focus being on related fragments and dimers.

Experimental Protocols

The synthesis and evaluation of Acetyl-ACTH (7-24) rely on established methodologies in peptide chemistry and endocrinological research.

Solid-Phase Peptide Synthesis of Acetyl-ACTH (7-24)

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like Acetyl-ACTH (7-24). The following protocol provides a general outline based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Acetic anhydride for N-terminal acetylation

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF.

-

First Amino Acid Coupling: The C-terminal amino acid (Phenylalanine in the case of the 7-24 fragment, though synthesis would proceed from the C-terminus) is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Peptide Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, the N-terminus is acetylated using acetic anhydride and a base.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Bioassay for ACTH Antagonist Activity

To determine the inhibitory activity of Acetyl-ACTH (7-24), a bioassay using isolated adrenal cells is commonly employed.

Materials:

-

Isolated adrenal cells (e.g., from rats or bovine)

-

ACTH (1-39) or a synthetic agonist like ACTH (1-24)

-

Acetyl-ACTH (7-24) at various concentrations

-

Incubation medium

-

Assay kits for measuring corticosterone or aldosterone

Procedure:

-

Cell Preparation: Adrenal glands are harvested, and adrenal cells are isolated by enzymatic digestion (e.g., with collagenase).

-

Incubation: The isolated adrenal cells are incubated in a suitable medium.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Acetyl-ACTH (7-24).

-

Agonist Stimulation: A fixed, submaximal concentration of ACTH (1-39) or another agonist is added to the cells to stimulate steroidogenesis.

-

Incubation Period: The cells are incubated for a defined period (e.g., 2 hours) to allow for steroid production.

-

Sample Collection: The supernatant is collected to measure the concentration of secreted corticosteroids.

-

Quantification: The concentration of corticosterone or aldosterone in the supernatant is measured using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of Acetyl-ACTH (7-24) is determined by comparing the steroid levels in the presence and absence of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) can be calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The interaction of ACTH and its antagonist, Acetyl-ACTH (7-24), with the MC2R initiates a well-defined signaling cascade. The following diagrams illustrate the key pathways and the experimental workflow for assessing antagonist activity.

Caption: Signaling pathway of ACTH and its inhibition by Acetyl-ACTH (7-24).

Caption: Experimental workflow for determining the antagonist activity of Acetyl-ACTH (7-24).

References

Acetyl-ACTH (7-24): A Technical Guide to its Structure, Antagonistic Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl-ACTH (7-24), a synthetic fragment of the adrenocorticotropic hormone (ACTH). It details the peptide's structure, amino acid sequence, and its role as a competitive antagonist of the melanocortin-2 receptor (MC2R). This document summarizes key quantitative data for related ACTH fragments, outlines detailed experimental protocols for assessing its antagonistic activity, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in endocrinology, pharmacology, and drug development investigating the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Structure and Sequence of Acetyl-ACTH (7-24)

Acetyl-ACTH (7-24) is a truncated and N-terminally acetylated synthetic peptide derived from the native ACTH molecule.

Amino Acid Sequence: Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Shortened Sequence: Ac-FRWGKPVGKKRRPVKVYP

Molecular Formula: C₁₀₇H₁₇₀N₃₂O₂₁

Molecular Weight: 2240.7 g/mol

The acetylation of the N-terminus can influence the peptide's stability and biological activity. The sequence retains the core "address" and "message" domains necessary for interaction with the MC2R, albeit with altered functional consequences compared to the full-length agonist.

Mechanism of Action: Competitive Antagonism of the MC2 Receptor

Adrenocorticotropic hormone (ACTH) is the primary physiological ligand for the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed in the adrenal cortex. The binding of ACTH to MC2R initiates a signaling cascade that is fundamental to steroidogenesis.

Upon activation by ACTH, the MC2R couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, ultimately resulting in the synthesis and secretion of glucocorticoids, such as cortisol and corticosterone.

Acetyl-ACTH (7-24) and similar fragments function as competitive antagonists at the MC2R. While they can bind to the receptor, they fail to induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. By occupying the receptor's binding site, Acetyl-ACTH (7-24) prevents the binding of endogenous ACTH, thereby inhibiting the downstream signaling cascade and reducing steroidogenesis. Notably, dimeric forms of ACTH (7-24) have been reported to be particularly potent antagonists.[1]

Quantitative Data

| Peptide Fragment | Receptor | Assay Type | Value | Notes |

| ACTH (1-39) | MC2R | Radioligand Binding (Kd) | 0.84 nM | Full agonist. |

| ACTH (1-24) | MC2R | Radioligand Binding (Kd) | 0.94 nM | Full agonist, equipotent to ACTH (1-39). |

| ACTH (6-24) | MC2R | Competitive Inhibition (Kd) | 13.4 nM (vs ACTH 1-39) | Competitive inhibitor of steroidogenesis. |

| ACTH (11-24) | MC2R | Competitive Antagonist (IC50) | ~10⁻⁹ M | Devoid of agonist activity. |

| Dimeric ACTH (7-24) | MC2R | Functional Antagonism | Potent Antagonist | Dimerization significantly enhances antagonist potency.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the antagonistic properties of Acetyl-ACTH (7-24).

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Acetyl-ACTH (7-24) for the melanocortin-2 receptor (MC2R).

Materials:

-

Cell Line: A stable cell line expressing the human MC2R and its accessory protein, MRAP (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: ¹²⁵I-labeled [Nle⁴, D-Phe⁷]ACTH(1-24) or a similar high-affinity radiolabeled ACTH analog.

-

Competitor: Acetyl-ACTH (7-24).

-

Positive Control: Unlabeled ACTH (1-39) or ACTH (1-24).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Membrane Preparation: Culture the MC2R-expressing cells to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of Acetyl-ACTH (7-24) or the unlabeled positive control.

-

Assay buffer to reach the final volume.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of ACTH-Stimulated Corticosterone Secretion Assay

Objective: To determine the functional inhibitory potency (IC50) of Acetyl-ACTH (7-24) on ACTH-induced corticosterone production in adrenocortical cells.

Materials:

-

Cell Line: A steroidogenic cell line such as the mouse Y1 or human H295R adrenocortical carcinoma cells.

-

Stimulant: ACTH (1-24) or ACTH (1-39).

-

Inhibitor: Acetyl-ACTH (7-24).

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with serum.

-

Corticosterone ELISA Kit.

Procedure:

-

Cell Seeding: Seed the adrenocortical cells in a 24- or 48-well plate and allow them to adhere and grow for 24-48 hours.

-

Pre-incubation with Inhibitor: Replace the culture medium with fresh serum-free medium containing increasing concentrations of Acetyl-ACTH (7-24). Incubate for a short period (e.g., 30-60 minutes).

-

Stimulation: Add a fixed, submaximal concentration of ACTH (e.g., EC50 concentration) to the wells already containing the inhibitor.

-

Incubation: Incubate the cells for a period sufficient to allow for corticosterone synthesis and secretion (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Quantification: Measure the concentration of corticosterone in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the corticosterone concentration against the logarithm of the Acetyl-ACTH (7-24) concentration. Fit the data to a dose-response inhibition curve to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: ACTH signaling pathway and its inhibition by Acetyl-ACTH (7-24).

Experimental Workflow: Competitive Binding Assay

References

In Vivo Effects of Acetyl-ACTH (7-24) on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of Acetyl-ACTH (7-24), a synthetic peptide fragment of Adrenocorticotropic Hormone (ACTH), on the Hypothalamic-Pituitary-Adrenal (HPA) axis. Acetyl-ACTH (7-24), particularly in its dimeric form, functions as a competitive antagonist of the melanocortin-2 receptor (MC2R), thereby inhibiting ACTH-stimulated adrenal steroidogenesis. This document details the underlying signaling pathways, summarizes available quantitative data from in vitro studies due to a scarcity of specific in vivo quantitative results, presents a representative in vivo experimental protocol, and visualizes key concepts using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of HPA axis modulation and the development of novel therapeutics targeting this pathway.

Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immunity, and mood. The axis involves a cascade of hormonal signals originating in the hypothalamus, propagating through the pituitary gland, and culminating in the adrenal glands.

In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH). CRH travels to the anterior pituitary gland, stimulating the synthesis and secretion of ACTH. ACTH then enters the systemic circulation and binds to the melanocortin-2 receptor (MC2R) on the surface of cells in the adrenal cortex. This binding initiates a signaling cascade that results in the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents. Glucocorticoids, in turn, exert negative feedback on the hypothalamus and pituitary to suppress CRH and ACTH production, thus maintaining homeostasis.

Acetyl-ACTH (7-24): A Competitive Antagonist of the MC2R

Acetyl-ACTH (7-24) is a truncated fragment of the full-length ACTH molecule. Research has demonstrated that this peptide fragment, especially when dimerized, acts as a potent antagonist at the MC2R. By competitively binding to the MC2R, Acetyl-ACTH (7-24) blocks the binding of endogenous ACTH, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis. This antagonistic action effectively blunts the adrenal response to ACTH, leading to a reduction in corticosterone and aldosterone secretion[1][2].

Signaling Pathway of ACTH and its Antagonism by Acetyl-ACTH (7-24)

The binding of ACTH to MC2R activates a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors and steroidogenic enzymes, to promote the synthesis of glucocorticoids. Acetyl-ACTH (7-24) competitively inhibits the initial step of this cascade – the binding of ACTH to MC2R.

Figure 1: Simplified signaling pathway of ACTH and its antagonism by Acetyl-ACTH (7-24).

Quantitative Data on the Effects of Acetyl-ACTH (7-24)

| Peptide | Preparation | Assay System | Parameter Measured | Result |

| Acetyl-ACTH (7-24) | Monomer | Isolated adrenal cells | Corticosterone production | Inhibition of ACTH-stimulated steroidogenesis |

| Dimeric ACTH (7-24) | Dimer | Isolated adrenal cells | Corticosterone production | Potent inhibition of ACTH-stimulated steroidogenesis |

Note: Specific IC50 values and percentage inhibition are often proprietary or not published. The data presented here is a qualitative summary of the observed effects.

Experimental Protocols for In Vivo Assessment

The following section outlines a representative experimental protocol for evaluating the in vivo effects of Acetyl-ACTH (7-24) on the HPA axis in a rodent model. This protocol is a composite based on standard methodologies for assessing HPA axis function and studies involving other ACTH antagonists.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12:12-hour light-dark cycle. Food and water are provided ad libitum.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment to minimize stress.

Experimental Design and Dosing

The experiment is designed to assess the ability of Acetyl-ACTH (7-24) to block the corticosterone response to an exogenous ACTH challenge.

-

Groups:

-

Vehicle + Saline

-

Vehicle + ACTH

-

Acetyl-ACTH (7-24) (low dose) + ACTH

-

Acetyl-ACTH (7-24) (medium dose) + ACTH

-

Acetyl-ACTH (7-24) (high dose) + ACTH

-

-

Dosing:

-

Acetyl-ACTH (7-24): Administered via intravenous (IV) or intraperitoneal (IP) injection. The vehicle is typically sterile saline. Doses should be determined based on preliminary dose-ranging studies.

-

ACTH (1-24): A standard dose known to elicit a robust corticosterone response (e.g., 100 ng/kg, IV) is administered.

-

Experimental Workflow

Figure 2: A representative experimental workflow for in vivo evaluation of Acetyl-ACTH (7-24).

Blood Sampling and Hormone Analysis

-

Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected in EDTA-coated tubes. To prevent stress-induced HPA axis activation, blood is drawn through a pre-implanted jugular vein catheter.

-

Plasma Separation: Samples are immediately centrifuged at 4°C, and the plasma is collected and stored at -80°C until analysis.

-

Hormone Assays: Plasma corticosterone and ACTH levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.

Logical Relationships and Expected Outcomes

The expected outcome of the in vivo experiment is a dose-dependent inhibition of the ACTH-induced rise in plasma corticosterone by Acetyl-ACTH (7-24). The highest dose of the antagonist is expected to significantly blunt or completely block the steroidogenic response to the ACTH challenge. Plasma ACTH levels are not expected to be directly affected by Acetyl-ACTH (7-24) as its mechanism of action is at the adrenal level.

Figure 3: Logical relationship of Acetyl-ACTH (7-24) action on the HPA axis.

Conclusion

Acetyl-ACTH (7-24) represents a promising tool for the investigation of HPA axis physiology and holds potential as a therapeutic agent for conditions characterized by excessive ACTH-driven steroidogenesis. Its mechanism as a competitive antagonist of the MC2R is well-established through in vitro studies. While detailed in vivo quantitative data remains to be fully elucidated in the public domain, the experimental framework provided in this guide offers a robust approach for its further investigation. Future research should focus on dose-response studies, pharmacokinetic and pharmacodynamic profiling, and the evaluation of the efficacy of dimeric forms of Acetyl-ACTH (7-24) in relevant animal models of HPA axis dysregulation.

References

Acetyl-ACTH (7-24) and its Interaction with Melanocortin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the synthetic peptide Acetyl-ACTH (7-24) and the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in the field of melanocortin pharmacology.

Executive Summary

Data Presentation: Quantitative Interaction of ACTH Fragments with Melanocortin Receptors

Due to the lack of specific binding affinity (Ki) and functional activity (EC50) data for Acetyl-ACTH (7-24), the following tables present data for the parent molecule, ACTH (1-39), and a closely related truncated fragment, ACTH (6-24), to provide a comparative context for the anticipated low activity of the 7-24 fragment.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments for Melanocortin Receptors

| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |

| Acetyl-ACTH (7-24) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| ACTH (1-39) | ~1-10 | ~1-5 | ~10-50 | ~50-200 | ~10-100 |

| ACTH (6-24) | >1000 | Inactive | >1000 | >1000 | >1000 |

Note: The values for ACTH (1-39) are approximate ranges compiled from various sources and can vary depending on the assay conditions. Data for ACTH (6-24) indicates significantly reduced affinity.

Table 2: Functional Activity (EC50, nM) of ACTH Fragments at Melanocortin Receptors

| Ligand | MC1R | MC2R | MC3R | MC4R | MC5R |

| Acetyl-ACTH (7-24) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| ACTH (1-39) | ~0.1-1 | ~0.1-1 | ~1-10 | ~10-100 | ~1-10 |

| ACTH (6-24) | >1000 | Inactive | >1000 | >1000 | >1000 |

Note: The EC50 values for ACTH (1-39) represent a general consensus from the literature. The functional activity of ACTH (6-24) is markedly diminished.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as Acetyl-ACTH (7-24), for melanocortin receptors.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific melanocortin receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cells heterologously expressing the human melanocortin receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

-

Test Compound: Acetyl-ACTH (7-24) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM NDP-α-MSH).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control ligands in binding buffer.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol describes a method for assessing the functional activity (EC50) of a test compound by measuring its effect on cyclic AMP (cAMP) production, a key second messenger in melanocortin receptor signaling.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for stimulating or inhibiting cAMP production mediated by a specific melanocortin receptor subtype.

Materials:

-

Cells: Whole cells expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or DMEM supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: Acetyl-ACTH (7-24) at various concentrations.

-